alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

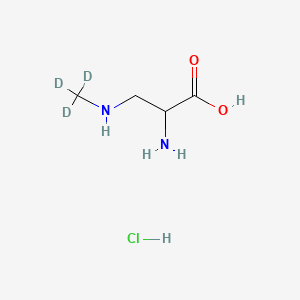

Alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride is a deuterated form of alpha-amino-beta-methylaminopropionic acid, a non-protein amino acid. This compound is known for its neurotoxic properties and has been studied extensively for its potential role in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson’s disease .

Mécanisme D'action

Target of Action

Alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride, also known as 2-Amino-3-(trideuteriomethylamino)propanoic acid;hydrochloride, is associated with neurodegenerative diseases . The compound’s primary targets are motor neurons . Motor neurons are nerve cells forming part of a pathway along which impulses pass from the brain or spinal cord to a muscle or gland.

Mode of Action

The compound interacts with its targets, causing an increase in the generation of reactive oxygen species (ROS) and Ca 2+ influx . This interaction disrupts mitochondrial activity, leading to general neuronal death . The main mode of activity is via excitotoxic mechanisms , which involve the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters.

Biochemical Pathways

The compound affects various biochemical pathways. It has been associated with disturbances in proteostasis, including endoplasmic reticulum stress and activation of the unfolded protein response . These pathways are crucial for maintaining cellular function and viability. Disruption of these pathways can lead to cell death and is a hallmark of several neurodegenerative diseases.

Pharmacokinetics

The compound’s ability to cause neurodegenerative symptoms such as ataxia and convulsions in various in vivo studies suggests that it can cross the blood-brain barrier and interact with neuronal cells .

Result of Action

The result of the compound’s action is the induction of neurodegenerative symptoms. In vivo studies on rats, mice, chicks, and monkeys have shown that it can cause symptoms such as ataxia and convulsions . Zebrafish research has also shown disruption to neural development after exposure to the compound .

Action Environment

Environmental factors play a significant role in the compound’s action, efficacy, and stability. The compound has been detected in a variety of aquatic and terrestrial environments worldwide, suggesting that it is ubiquitous . Its association with elevated incidence of amyotrophic lateral sclerosis/Parkinson’s disease complex (ALS/PDC) was first identified on the island of Guam . This suggests that environmental and cultural factors might influence the compound’s action and the resulting health effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-amino-beta-methylaminopropionic acid-d3 hydrochloride typically involves the incorporation of deuterium atoms into the alpha-amino-beta-methylaminopropionic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-amino-beta-methylaminopropionic acid-d3 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Applications De Recherche Scientifique

Alpha-amino-beta-methylaminopropionic acid-d3 hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

Biology: Studied for its effects on cellular processes and its potential role in neurodegenerative diseases.

Medicine: Investigated for its neurotoxic properties and potential therapeutic applications in treating neurodegenerative disorders.

Industry: Used in the production of deuterated compounds for various industrial applications

Comparaison Avec Des Composés Similaires

Similar Compounds

Beta-methylamino-L-alanine (BMAA): A non-protein amino acid known for its neurotoxic properties and association with neurodegenerative diseases.

Alpha-amino-beta-methylaminopropionic acid: The non-deuterated form of the compound, also studied for its neurotoxic effects

Uniqueness

Alpha-amino-beta-methylaminopropionic acid-d3 hydrochloride is unique due to the incorporation of deuterium atoms, which can provide insights into the behavior of deuterated compounds in biological systems. This uniqueness makes it valuable for research in various scientific fields .

Propriétés

IUPAC Name |

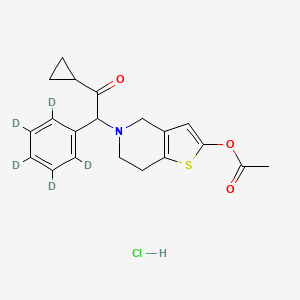

2-amino-3-(trideuteriomethylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXYGASOGLSIDM-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)](/img/new.no-structure.jpg)

![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)